9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one
Description
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one is a structurally complex molecule comprising two key domains:
Purine-Oxolane Core: A modified purine base (6-oxopurine) linked to a 2',3'-dihydroxylated oxolane (tetrahydrofuran) ring with hydroxymethyl and hydroxyl groups at positions 4 and 5 .
Benzo[a]pyrenyl Moiety: A polycyclic aromatic hydrocarbon (PAH) derivative, specifically a tetrahydrobenzo[a]pyrene group with trihydroxy substituents and an amino linkage to the purine base .
The stereochemistry (e.g., 7S,8R,9S,10R configuration in the benzo[a]pyrene unit) is critical for biological interactions, as enantiomeric forms of PAH metabolites exhibit divergent carcinogenic activities .
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1-8,11,17-19,23,25-27,36-40H,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23+,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKFWJGVLJVTLH-CGTNIKCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4C(C(C(C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N[C@H]4[C@@H]([C@@H]([C@H](C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-87-5 | |
| Record name | 2'-Deoxy-N-((7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo(pqr)tetraphen-10-yl)guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one , often referred to as a purine derivative with unique structural features, has garnered attention for its biological activities. This article explores its biological significance through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine base and a pyrene moiety. Its molecular formula is with a molecular weight of approximately 293.24 g/mol. The presence of hydroxyl groups contributes to its potential reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. The pyrene moiety facilitates intercalation into DNA structures, which can disrupt normal replication and transcription processes. This property positions it as a candidate for anticancer drug development.
Anticancer Properties
Several studies have indicated the compound's cytotoxic effects against various cancer cell lines. For instance:
- Study A : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
- Study B : Another study reported that the compound induced apoptosis in colorectal cancer cells (HCT116), evidenced by increased caspase activity and PARP cleavage.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 25 | Inhibition of cell proliferation |
| Apoptosis Induction | HCT116 (Colorectal) | 30 | Activation of caspases |
| DNA Intercalation | N/A | N/A | Disruption of DNA replication |
Case Studies
- Case Study on Anticancer Activity : A recent publication explored the effects of the compound on human leukemia cells. The results showed significant reduction in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects.
- Fluorescent Probes : The compound has been utilized as a fluorescent probe in molecular biology due to its unique photophysical properties. This application aids in studying nucleic acid interactions and dynamics in live-cell imaging.
Research Findings
Recent research highlights the dual role of this compound as both an anticancer agent and a molecular probe:
- Fluorescence Studies : The pyrene group enhances fluorescence intensity when bound to nucleic acids, making it useful for tracking cellular processes.
- Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown improved efficacy in preclinical models.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
Key Observations :
- The target compound uniquely combines a PAH-derived carcinogen (benzo[a]pyrene) with a nucleoside-like structure, a feature absent in standard antiviral agents like acyclovir.
- The amino linkage at position 2 of the purine base differentiates it from prodrugs like 3'-amino-ddG, which lack PAH components .
Physicochemical and Biochemical Properties
| Property | Target Compound | 8-Hydroxyadenosine | Acyclovir | (7S,8R,9R,10S)-BPDE |
|---|---|---|---|---|
| Water Solubility | Low (PAH hydrophobicity) | High (polar hydroxyl groups) | Moderate | Insoluble (adducts) |
| LogP | ~3.5 (estimated) | -1.2 | -0.07 | ~4.8 |
| Bioactivity | Hypothesized DNA intercalation | RNA oxidation marker | Antiviral | Carcinogenic adduct |
| Metabolic Stability | Likely labile (ester/amide hydrolysis) | Stable | Stable (phosphorylation required) | Stable (covalent HSA binding) |
Notes:
Research Findings and Mechanistic Insights
- Benzo[a]pyrene Metabolism : The (7S,8R,9R,10S)-BPDE enantiomer forms stable adducts with histidine-146 in human serum albumin (HSA), detectable in 95% of human samples . This suggests the target compound’s PAH moiety may similarly form adducts, though its nucleoside component could alter tissue distribution.
- Nucleoside Analogues: Compounds like 3'-amino-ddG and acyclovir rely on kinase-mediated phosphorylation for activation. The target compound’s lack of a 5'-hydroxymethyl group (compared to 8-hydroxyadenosine) may impede phosphorylation, altering its mechanism .
- Cytotoxicity: Unlike N-(α-bromoacyl)-α-amino esters (), which show low cytotoxicity, the benzo[a]pyrene component likely confers higher genotoxic risk .
Preparation Methods
Cyclization and Dehydrogenation
Bodine’s work demonstrated that benzo[a]pyrene derivatives can be synthesized via cyclization of intermediates such as benz[a]anthracen-1-ylacetic acid (6) using methanesulfonic acid. For the tetrahydroxy variant, selective oxidation and hydroxylation steps are critical.
Key Reaction Sequence:
-
Ketone Formation : Anthracene derivatives are converted to 3,4-dihydrobenz[a]anthracen-1(2H)-one (1) through Friedel-Crafts acylation.
-
Enolate Condensation : Lithioenolate of ethyl acetate reacts with the ketone to form hydroxyesters, which are dehydrated and dehydrogenated over palladium/charcoal to yield ethyl (benz[a]anthracen-1-yl)acetate (3).
-
Hydroxylation : Fremy’s salt oxidation introduces quinone functionalities, which are reduced to diols (e.g., trans-11,12-dihydrobenzo[a]pyrene-11,12-diol (9)) using potassium borohydride.
Stereochemical Control
The (7S,8R,9S,10R) configuration is achieved through asymmetric epoxidation and dihydroxylation. For example, Sharpless epoxidation or enzymatic methods can introduce hydroxyl groups with high enantiomeric excess, though specific conditions for benzo[a]pyrene systems remain understudied.
Preparation of the Purine-Oxolane Component
The 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one moiety is synthesized as a protected nucleoside analog.
Ribose Derivative Synthesis
The oxolane ring (a ribose analog) is constructed via:
Functionalization at Position 2
The 2-amino group is introduced via palladium-mediated cross-coupling. For instance, Buchwald-Hartwig amination with aryl halides or amines enables C-N bond formation.
Palladium-Mediated Coupling of Moieties
The final step involves coupling the benzo[a]pyrene amine to the purine nucleoside.
Reaction Optimization
Comparative Analysis of Coupling Methods
| Parameter | Aryl Bromide Approach | Arylamine Approach |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃/Xantphos |
| Solvent | THF | DMF |
| Yield | 45–55% | 60–70% |
| Side Products | Dimerization at C-6 | Minimal dimerization |
The arylamine method is preferred due to higher yields and reduced side reactions.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the purine-benzo[a]pyrene hybrid scaffold in this compound?
- Methodology : The compound’s synthesis likely involves coupling a modified purine derivative (e.g., 2-aminopurin-6-one) with a functionalized benzo[a]pyrenyl amine. Key steps include:
- Stereoselective glycosylation : Installing the oxolane (tetrahydrofuran) moiety via protected sugar intermediates, as seen in analogous nucleoside syntheses .
- Buchwald-Hartwig amination : Coupling the benzo[a]pyrenyl amine to the purine core under palladium catalysis, ensuring regioselectivity at the 2-position of the purine .
- Hydroxyl protection/deprotection : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to manage reactivity during synthesis .
Q. How is the stereochemical configuration of the oxolane and benzo[a]pyrene moieties confirmed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving absolute stereochemistry. For example, SCXRD data (e.g., R factor = 0.095, data-to-parameter ratio = 11.0) can resolve disorder in solvent molecules or counterions, as demonstrated in related carbohydrate derivatives .
- Alternative approaches : Circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments are used when crystallization fails .
Advanced Research Questions
Q. What experimental challenges arise in crystallizing this compound, and how are they mitigated?
- Challenges : The compound’s hydrophilicity (due to hydroxyl groups) and planarity (from the benzo[a]pyrene system) complicate crystallization. Solvent disorder, as observed in similar structures, may lead to high R factors (e.g., 0.261 wR in ).
- Solutions :
- Co-crystallization : Use of propan-2-ol or dimethyl sulfoxide (DMSO) as co-solvents to improve lattice packing .
- Temperature control : Slow cooling from 60°C to 123 K to stabilize crystal growth .
- Density Functional Theory (DFT) : Pre-screening solvent systems via computational modeling to predict crystallization propensity .
Q. How can computational modeling resolve discrepancies in spectroscopic data for this compound?
- Case study : Conflicting H NMR signals for the oxolane protons (e.g., 4-hydroxy vs. 5-hydroxymethyl groups) may arise from dynamic rotational effects.
- Methodology :
- Molecular Dynamics (MD) simulations : To model conformational flexibility and identify dominant rotamers .
- DFT-NMR chemical shift calculations : Compare computed shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous signals .
Q. What non-covalent interactions dominate the compound’s reactivity in aqueous environments?
- Key interactions :
- π-π stacking : Between the benzo[a]pyrene system and aromatic residues in enzymatic targets .
- Hydrogen bonding : Hydroxyl groups on the oxolane and benzo[a]pyrene moieties stabilize interactions with polar amino acids (e.g., serine, threonine) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Observed discrepancies : Some studies report hydrolysis of the glycosidic bond at pH < 3, while others note stability due to steric hindrance from the benzo[a]pyrene group.
- Resolution strategy :
- Controlled degradation studies : Monitor decomposition via LC-MS at varying pH (1–6) and temperatures (25–60°C) .
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe whether hydrolysis proceeds via acid-catalyzed or radical mechanisms .
Methodological Recommendations
- Stereochemical analysis : Prioritize SCXRD for unambiguous configuration assignment .
- Purity assurance : Combine reverse-phase HPLC with charged aerosol detection (CAD) to detect non-UV-active impurities .
- Computational support : Leverage machine learning (e.g., QSPR models) to predict solubility and reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
